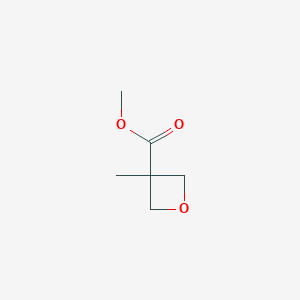

Methyl 3-methyloxetane-3-carboxylate

Descripción general

Descripción

Methyl 3-methyloxetane-3-carboxylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 3-methyloxetane-3-carboxylate (CAS No. 1260670-18-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Boiling Point : Data not available

- InChI Key : SNJQLBQMKLNJPR-UHFFFAOYSA-N

- Log P (Octanol/Water Partition Coefficient) : 1.75 (indicating moderate lipophilicity) .

This compound is believed to exert its biological effects through several mechanisms:

Anticancer Properties

A notable study explored the biological activity of methylated analogs of natural products, highlighting the enhanced potency of compounds with structural modifications similar to this compound. For example, compounds that incorporated methyl groups exhibited improved stability and bioactivity against MCF-7 breast cancer cells, suggesting a potential pathway for further research into this compound's anticancer effects .

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and low blood-brain barrier permeability, suggesting that while it may be effective systemically, it is unlikely to affect central nervous system targets significantly . The compound's ability to permeate skin barriers is also noteworthy, with a log Kp value indicating potential for topical applications .

Comparative Analysis with Related Compounds

| Compound Name | CAS No. | Molecular Weight | Log P | Biological Activity |

|---|---|---|---|---|

| This compound | 1260670-18-5 | 130.14 g/mol | 1.75 | Potential anticancer effects |

| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | 114.15 g/mol | 0.92 | Moderate biological activity |

| Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 | Not specified | Not available | Limited data available |

Future Directions for Research

Further studies are necessary to elucidate the specific biological pathways influenced by this compound. Areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and therapeutic efficacy of the compound.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer activity.

- Structural Modifications : Exploring how variations in the chemical structure can enhance or alter its biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

Methyl 3-methyloxetane-3-carboxylate is being investigated for its role as a building block in the synthesis of biologically active compounds. Its oxetane structure allows for the introduction of various substituents, which can lead to compounds with enhanced pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities, making them candidates for pharmaceutical development.

Case Study:

A study published in ResearchGate demonstrated the synthesis of oxetane derivatives from this compound, highlighting its application in creating novel compounds with potential therapeutic effects . This synthesis involved a telescoped procedure that efficiently produced various derivatives suitable for biological testing.

Organic Synthesis

Building Block in Organic Reactions:

The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of esters and other functional groups. Its ability to undergo ring-opening reactions makes it valuable for synthesizing larger, more complex molecules.

Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Ester of oxetane | Simplified structure; reactive oxetane ring |

| Benzyl 3-methyloxetane-3-carboxylate | Aromatic ester | Enhanced reactivity due to benzyl group |

| Ethyl 4-methylpentanoate | Straight-chain ester | Different carbon skeleton; simpler reactivity |

This table illustrates how this compound compares to other related compounds, emphasizing its unique structural characteristics that contribute to its utility in synthesis.

Polymer Chemistry

Polymerization Potential:

Due to its reactive nature, this compound can be utilized in polymer chemistry. It is capable of participating in copolymerization reactions, leading to the formation of polymers with tailored properties for specific applications, such as coatings and adhesives .

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials used in various industrial applications.

Environmental Applications

Biodegradable Materials:

The compound's structure lends itself to the creation of biodegradable polymers. Research has indicated that polymers derived from this compound can degrade more readily than traditional plastics, presenting an environmentally friendly alternative .

Propiedades

IUPAC Name |

methyl 3-methyloxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJQLBQMKLNJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855637 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-18-5 | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyloxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.